molecular formula C29H27BrS B14579494 Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]- CAS No. 61623-75-4

Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]-

Cat. No.: B14579494
CAS No.: 61623-75-4
M. Wt: 487.5 g/mol
InChI Key: KMYUNMSBNFLMHG-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]- is a complex organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a thioether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

61623-75-4

Molecular Formula

C29H27BrS

Molecular Weight

487.5 g/mol

IUPAC Name

1-bromo-4-[(4-tert-butylphenyl)sulfanyl-diphenylmethyl]benzene

InChI

InChI=1S/C29H27BrS/c1-28(2,3)22-16-20-27(21-17-22)31-29(23-10-6-4-7-11-23,24-12-8-5-9-13-24)25-14-18-26(30)19-15-25/h4-21H,1-3H3

InChI Key

KMYUNMSBNFLMHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]- typically involves multiple steps. One common approach is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . . The thioether linkage is formed by reacting the appropriate thiol with the brominated benzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

Scientific Research Applications

Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]- involves its interaction with various molecular targets. The bromine atom and thioether linkage play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects .

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